N'-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of ethanimidamide with isopropyl mercaptan in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature range0°C to 25°C.
Reduction: Lithium aluminum hydride; temperature range-78°C to 0°C.
Substitution: Various nucleophiles such as amines or alkoxides; temperature range0°C to 50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted ethanimidamides.
Scientific Research Applications
N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-2-(isopropylsulfonyl)ethanimidamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
N’-Hydroxy-2-(propan-2-yloxy)ethanimidamide: Similar structure but with an alkoxy group instead of a sulfanyl group.
Uniqueness
N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide is unique due to its specific sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C5H12N2OS |
---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
N'-hydroxy-2-propan-2-ylsulfanylethanimidamide |
InChI |
InChI=1S/C5H12N2OS/c1-4(2)9-3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) |
InChI Key |
NYHGFBASBWPUPF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)SC/C(=N/O)/N |
Canonical SMILES |
CC(C)SCC(=NO)N |
Origin of Product |
United States |
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